Torilolone

Descripción general

Descripción

Molecular Structure Analysis

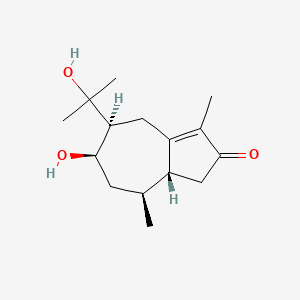

The molecular structure of Torilolone includes a guaiane-type sesquiterpene . The compound has a molecular weight of 252.35 g/mol . The IUPAC name for Torilolone is (5S,6R,8S,8aR)-6-hydroxy-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one .Physical And Chemical Properties Analysis

Torilolone is a crystalline compound . It has a molecular weight of 252.35 g/mol . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Ethnomedicinal Applications

Torilolone is found in the fruits of Torilis japonica , a plant from the Apiaceae family . The fruits of this plant have been used in traditional medicine to treat a variety of conditions, including dysentery, fever, haemorrhoids, spasm, uterine tumors, lymphadenitis, rheumatism, impotence, infertility, women’s diseases, and chronic diarrhea .

Anticancer Activities

Torilolone has shown potential in anticancer research. The plant’s fruit, which is a rich source of torilolone, has been evaluated for its anticancer activities .

Anti-inflammatory Properties

Torilolone also exhibits anti-inflammatory properties. This makes it a potential candidate for the development of new anti-inflammatory drugs .

Antimicrobial Properties

The antimicrobial properties of Torilolone make it a potential candidate for the development of new antimicrobial agents. It could be particularly useful in the fight against antibiotic-resistant bacteria .

Antioxidant Activities

Torilolone has been evaluated for its antioxidant activities. Antioxidants are crucial for health as they can protect the body from damage by free radicals .

Skin Photoaging Activities

Torilolone has been evaluated for its skin photoaging activities. This suggests that it could potentially be used in skincare products to protect the skin from the damaging effects of UV radiation .

Mecanismo De Acción

Target of Action

Torilolone is a compound derived from the fruit of the plant Torilis japonica It’s known that torilolone has hepatoprotective effects , suggesting it may interact with liver cells or enzymes involved in liver function

Mode of Action

It’s known that torilolone possesses various potent bioactivities It’s likely that Torilolone interacts with its targets to exert these effects

Biochemical Pathways

Given its hepatoprotective effects , it’s likely that Torilolone affects pathways related to liver function and health

Result of Action

Torilolone has been shown to have hepatoprotective effects . This suggests that the molecular and cellular effects of Torilolone’s action may involve the protection of liver cells from damage.

Propiedades

IUPAC Name |

(5S,6R,8S,8aR)-6-hydroxy-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-8-5-14(17)12(15(3,4)18)6-11-9(2)13(16)7-10(8)11/h8,10,12,14,17-18H,5-7H2,1-4H3/t8-,10+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDODTPRRLQGHP-LGYCOIBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CC2=C(C(=O)CC12)C)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](CC2=C(C(=O)C[C@H]12)C)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

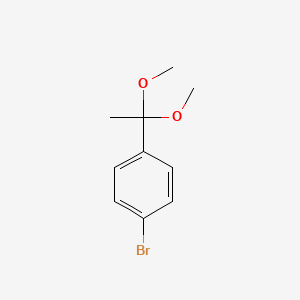

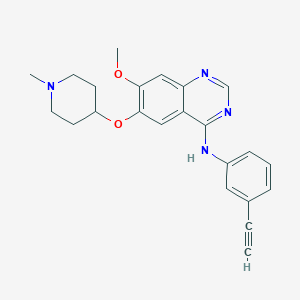

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is torilolone and where is it found?

A1: Torilolone is a guaiane-type sesquiterpene primarily isolated from the fruits of Daucus carota (commonly known as carrots). [, , ] It is often found alongside other related sesquiterpenes like torilin. [, ]

Q2: What is the structure of torilolone and how was it elucidated?

A2: While the provided abstracts do not detail the full spectroscopic data, they confirm that the structure of torilolone and its derivatives have been elucidated using a combination of techniques. These include:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the compound's structure. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Various NMR techniques (likely including 1H, 13C, and 2D experiments like COSY, HSQC, HMBC) were employed to determine the connectivity and spatial arrangement of atoms within the molecule. [, ]

- Chemical Degradation: This may have involved specific reactions to cleave the molecule at known positions, aiding in structural confirmation. [, ]

Q3: Have any biological activities been reported for torilolone or its derivatives?

A3: Yes, research suggests potential for torilolone and its derivatives in the following areas:

- Cytotoxicity: Several guaiane sesquiterpenoids, including torilin, 1β-hydroxytorilin, and 1α-hydroxytorilin (isolated alongside torilolone from Torilis japonica) displayed cytotoxic activity against Lewis lung carcinoma (LLC) cells. []

- Hepatoprotective Effects: Torilolone itself exhibited hepatoprotective activity against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells. []

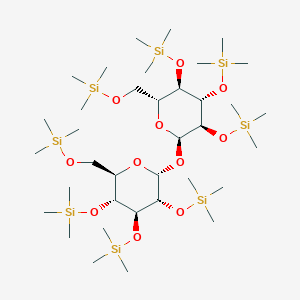

Q4: Have any glycosylated forms of torilolone been discovered?

A4: Yes, several glycosides of torilolone have been identified from Daucus carota fruits, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1640661.png)

![gamma-[4-(p-Chloro-alpha-hydroxybenzyl)piperidino]-p-fluorobutyrophenone](/img/structure/B1640686.png)

![N-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-2-[(2r,4r)-4-Phenoxypyrrolidin-2-Yl]ethyl}-3-{[(2r)-2-(Methoxymethyl)pyrrolidin-1-Yl]carbonyl}-5-Methylbenzamide](/img/structure/B1640692.png)